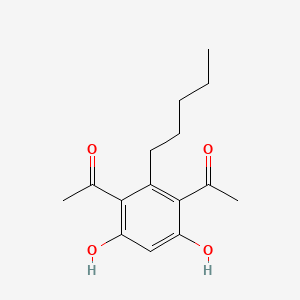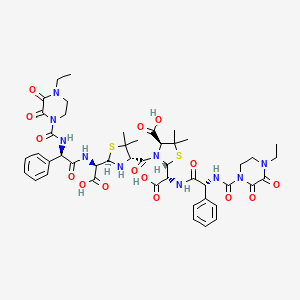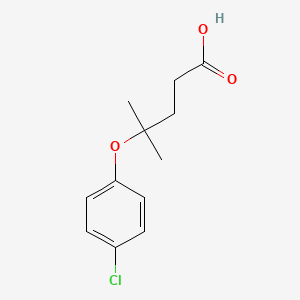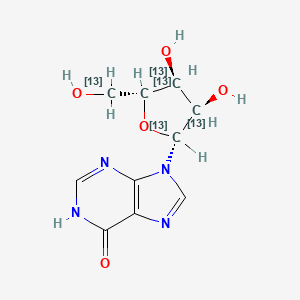
(-)-Inosine-1',2',3',4',5'-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Inosine-1’,2’,3’,4’,5’-13C5: is a labeled nucleoside analog where the ribose moiety is uniformly labeled with carbon-13 isotopes. This compound is particularly useful in various scientific research fields due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Inosine-1’,2’,3’,4’,5’-13C5 typically involves the incorporation of carbon-13 labeled ribose into the inosine structure. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with hypoxanthine to form the inosine nucleoside. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the ribose and hypoxanthine molecules.
Industrial Production Methods: Industrial production of (-)-Inosine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of carbon-13 labeled precursors is crucial in maintaining the isotopic labeling throughout the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Inosine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Reduction: Reduction of the inosine ring to form dihydroinosine.
Substitution: Nucleophilic substitution reactions at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various inosine derivatives, which can be further utilized in biochemical and pharmaceutical research.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used as a probe in NMR spectroscopy to study the structure and dynamics of nucleosides and nucleotides. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes.
Biology: In biological research, this compound is used to investigate the metabolic pathways of nucleosides and their role in cellular processes. It is also employed in studies of enzyme kinetics and substrate specificity.
Medicine: In the medical field, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for tracking and imaging in metabolic studies, aiding in the understanding of disease mechanisms and drug metabolism.
Industry: Industrially, this compound is used in the production of labeled nucleotides for research and development purposes. It is also utilized in the synthesis of labeled DNA and RNA for various applications in biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (-)-Inosine-1’,2’,3’,4’,5’-13C5 involves its incorporation into nucleic acids, where it can be used to study the dynamics and interactions of nucleosides within DNA and RNA. The carbon-13 labeling allows for precise tracking and analysis using NMR spectroscopy, providing insights into the molecular targets and pathways involved in nucleoside metabolism.
Comparación Con Compuestos Similares
Inosine: The non-labeled form of the compound, used in similar research applications but without the benefits of isotopic labeling.
Adenosine-1’,2’,3’,4’,5’-13C5: Another labeled nucleoside analog used for similar purposes in NMR spectroscopy and mass spectrometry studies.
Guanosine-1’,2’,3’,4’,5’-13C5: A labeled guanosine analog used in biochemical and pharmaceutical research.
Uniqueness: (-)-Inosine-1’,2’,3’,4’,5’-13C5 is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy
Propiedades
Fórmula molecular |
C10H12N4O5 |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
Clave InChI |
UGQMRVRMYYASKQ-ANYWVTQQSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


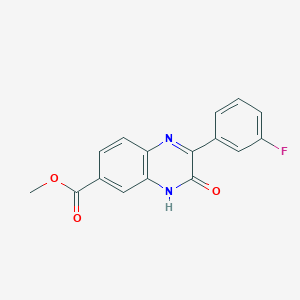
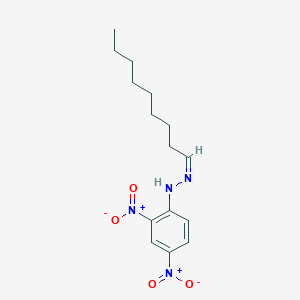
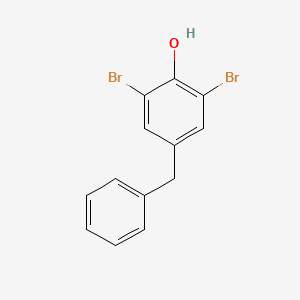
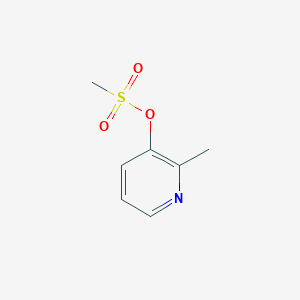
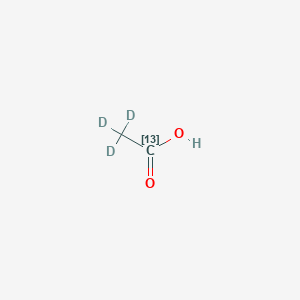

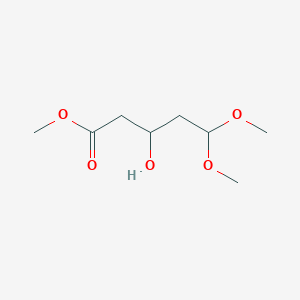
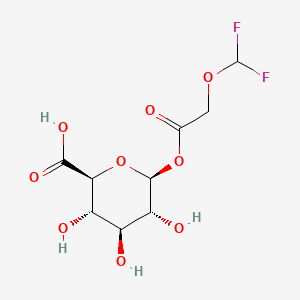


![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
